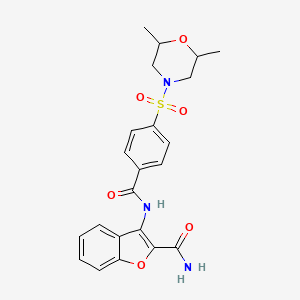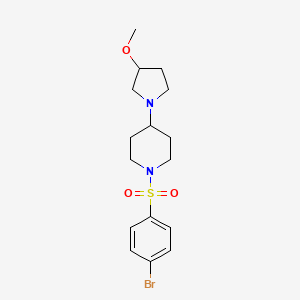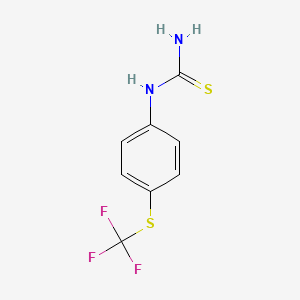![molecular formula C18H23ClN4O3S2 B2604999 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1219410-92-0](/img/structure/B2604999.png)
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum provides information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum provides information about the functional groups present in the molecule .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Piperazine and Pyridine Derivatives : Compounds containing piperazine and pyridine derivatives, including structures similar to the query compound, have been synthesized for their potential biological activities. These syntheses often involve multi-step chemical reactions utilizing substituted benzothiazoles and chloropyridines as starting materials. The detailed synthetic routes provide access to a variety of derivatives with potential for further functionalization and study in various scientific contexts (Patel, Agravat, & Shaikh, 2011).
Chemical Modifications and Reactivity : Research on similar compounds demonstrates the ability to modify chemical structures through reactions such as alkylation, oxidation, and cyclization. These modifications can significantly alter the chemical and physical properties of the compounds, potentially leading to new applications or enhanced biological activity (Ohkata, Takee, & Akiba, 1985).
Biological Activities
Antimicrobial Activity : Piperazine and pyridine derivatives, related to the compound , have been evaluated for their antimicrobial activity. These studies reveal that structural modifications can lead to compounds with variable and modest activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiproliferative and Anticonvulsant Effects : Some derivatives have been evaluated for their antiproliferative activity against certain cell lines, indicating potential applications in cancer research. Additionally, studies on related compounds with modifications in the piperazine and pyrrolidine moieties have explored their use as anticonvulsant agents, providing a basis for further research into novel therapeutic agents (Prasad et al., 2018).
作用機序
Target of Action
The primary targets of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of eicosanoids, a group of signaling molecules that includes thromboxane, prostaglandins, and prostacyclin . By inhibiting COX enzymes, this compound reduces the production of these signaling molecules, thereby affecting the downstream effects of inflammation and pain signaling .
Pharmacokinetics
Thiazole derivatives, which include this compound, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a decrease in inflammation and pain signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound. Additionally, the presence of other substances, such as proteins or lipids, can also influence the compound’s interaction with its targets .
特性
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S2/c1-12-5-6-13(19)16-15(12)20-18(27-16)22-10-8-21(9-11-22)17(24)14-4-3-7-23(14)28(2,25)26/h5-6,14H,3-4,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDVFIZZSGKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

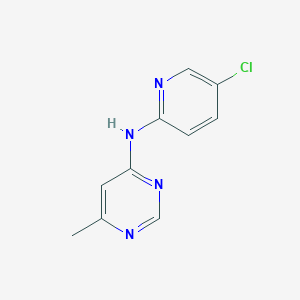

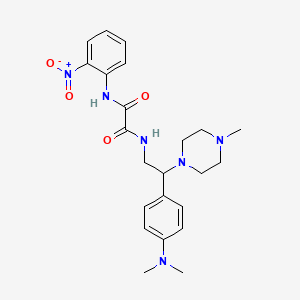
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2604922.png)
![2-amino-3-(thiophene-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2604923.png)
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)



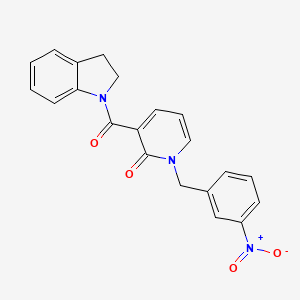
![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
